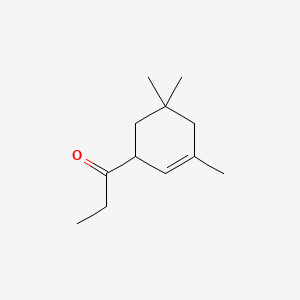

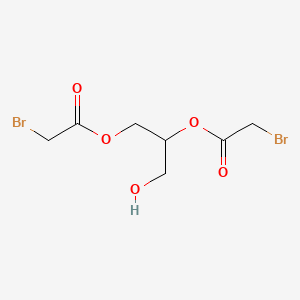

1-(Hydroxymethyl)ethylene bis(bromoacetate)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

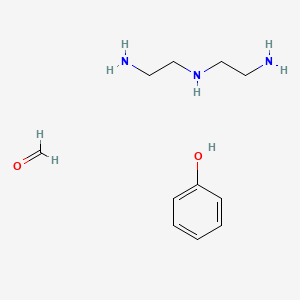

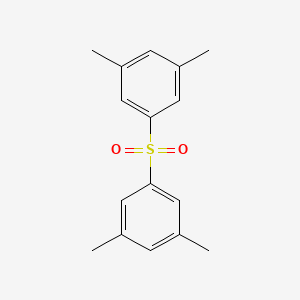

1-(ヒドロキシメチル)エチレンビス(ブロモアセテート)は、分子式がC7H10Br2O5、分子量が333.96の化学化合物です 。ヒドロキシメチル基を持つ中央のエチレン骨格に、2つのブロモアセテート基が結合した、ユニークな構造で知られています。この化合物は、その反応性と複雑な分子を形成する可能性から、さまざまな科学研究アプリケーションで使用されています。

準備方法

1-(ヒドロキシメチル)エチレンビス(ブロモアセテート)の合成は、通常、ブロモアセト酸と1-(ヒドロキシメチル)エチレンの反応によって行われます。反応条件は、多くの場合、触媒と制御された温度を必要とし、ビス(ブロモアセテート)エステルの適切な形成を保証します 。工業生産方法は、化合物の純度と収率を維持するために、特殊な反応器での大規模反応を含む場合があります。

化学反応の分析

1-(ヒドロキシメチル)エチレンビス(ブロモアセテート)は、次のようなさまざまな化学反応を起こします。

置換反応: ブロモアセテート基は他の求核剤と置換することができ、さまざまなエステルやエーテルが生成されます。

酸化と還元: ヒドロキシメチル基は酸化されてアルデヒドまたはカルボン酸を生成し、還元されるとアルコールが生成されます。

縮合反応: この化合物は、縮合反応に参加してより大きな分子を形成することができ、これは高分子化学において有用です。

これらの反応で使用される一般的な試薬には、塩基、酸、その他の求核剤が含まれます。生成される主な生成物は、使用する特定の反応条件と試薬によって異なります。

科学研究アプリケーション

1-(ヒドロキシメチル)エチレンビス(ブロモアセテート)は、次のような科学研究で広く使用されています。

化学: 複雑な有機分子と高分子の合成のためのビルディングブロックとして機能します。

生物学: この化合物は、酵素機構の研究や生化学的アッセイの試薬として使用されます。

工業: この化合物は、特殊な化学物質と特定の性質を持つ材料の製造に使用されます。

科学的研究の応用

1-(Hydroxymethyl)ethylene bis(bromoacetate) is widely used in scientific research, including:

Chemistry: It serves as a building block for synthesizing complex organic molecules and polymers.

Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

作用機序

1-(ヒドロキシメチル)エチレンビス(ブロモアセテート)がその効果を発揮するメカニズムには、さまざまな求核剤や求電子剤との反応性が含まれます。ブロモアセテート基は特に反応性が高く、この化合物が幅広い化学反応に参加することを可能にします。ヒドロキシメチル基は酸化と還元を受けることもでき、化学合成におけるこの化合物の汎用性をさらに拡大しています。

類似化合物の比較

1-(ヒドロキシメチル)エチレンビス(ブロモアセテート)は、次のような他の類似化合物と比較することができます。

1,2-エタンジオールビス(ブロモアセテート): 構造は似ていますが、ヒドロキシメチル基がありません。

1-(ヒドロキシメチル)プロパンビス(ブロモアセテート): 骨格に炭素が1つ追加されています。

1-(ヒドロキシメチル)エチレンビス(クロロアセテート): 構造は似ていますが、臭素原子の代わりに塩素原子があります。

1-(ヒドロキシメチル)エチレンビス(ブロモアセテート)のユニークさは、その特定の反応性と、ブロモアセテート基とヒドロキシメチル基の両方の存在にあります。これにより、幅広い化学機能が提供されます。

類似化合物との比較

1-(Hydroxymethyl)ethylene bis(bromoacetate) can be compared with other similar compounds, such as:

1,2-Ethanediol bis(bromoacetate): Similar structure but lacks the hydroxymethyl group.

1-(Hydroxymethyl)propane bis(bromoacetate): Contains an additional carbon in the backbone.

1-(Hydroxymethyl)ethylene bis(chloroacetate): Similar structure but with chlorine atoms instead of bromine.

The uniqueness of 1-(Hydroxymethyl)ethylene bis(bromoacetate) lies in its specific reactivity and the presence of both bromoacetate and hydroxymethyl groups, which provide a wide range of chemical functionalities.

特性

CAS番号 |

64503-09-9 |

|---|---|

分子式 |

C7H10Br2O5 |

分子量 |

333.96 g/mol |

IUPAC名 |

[2-(2-bromoacetyl)oxy-3-hydroxypropyl] 2-bromoacetate |

InChI |

InChI=1S/C7H10Br2O5/c8-1-6(11)13-4-5(3-10)14-7(12)2-9/h5,10H,1-4H2 |

InChIキー |

RVDCRYPOOIAQIL-UHFFFAOYSA-N |

正規SMILES |

C(C(COC(=O)CBr)OC(=O)CBr)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4'-Methylenebis[6-(tert-butyl)-1,1,3,3-tetramethylindan-5-OL]](/img/structure/B12672372.png)

![Octanamide, N-[5-[(aminodithioxoethyl)amino]-4-methylpentyl]-](/img/structure/B12672418.png)

![Methyl 3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12672422.png)